Cas no 2731008-08-3 (Bicyclo[2.1.1]hexane-1-carbaldehyde)
![Bicyclo[2.1.1]hexane-1-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/2731008-08-3x500.png)
Bicyclo[2.1.1]hexane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- bicyclo[2.1.1]hexane-1-carbaldehyde
- bicyclo[2.1.1]hexan-1-carboxaldehyde
- (1s)-bicyclo[2.1.1]hexane-1-carbaldehyde
- Z3626807045
- Bicyclo[2.1.1]hexane-1-carbaldehyde
-
- インチ: 1S/C7H10O/c8-5-7-2-1-6(3-7)4-7/h5-6H,1-4H2
- InChIKey: BFNCOQPLXRBAAW-UHFFFAOYSA-N
- SMILES: O=CC12CCC(C1)C2
計算された属性
- 精确分子量: 110.073164938 g/mol
- 同位素质量: 110.073164938 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 8
- 回転可能化学結合数: 1
- 複雑さ: 122
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 110.15
- トポロジー分子極性表面積: 17.1
- XLogP3: 0.9
Bicyclo[2.1.1]hexane-1-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6763709-10.0g |
bicyclo[2.1.1]hexane-1-carbaldehyde |
2731008-08-3 | 95.0% | 10.0g |
$6390.0 | 2025-03-12 | |
Enamine | EN300-37375314-0.05g |
(1s)-bicyclo[2.1.1]hexane-1-carbaldehyde |
2731008-08-3 | 0.05g |
$2288.0 | 2023-07-10 | ||
Enamine | EN300-6763709-5.0g |
bicyclo[2.1.1]hexane-1-carbaldehyde |
2731008-08-3 | 95.0% | 5.0g |
$4309.0 | 2025-03-12 | |
Enamine | EN300-6763709-0.5g |
bicyclo[2.1.1]hexane-1-carbaldehyde |
2731008-08-3 | 95.0% | 0.5g |
$1158.0 | 2025-03-12 | |
Enamine | EN300-37375314-0.1g |
(1s)-bicyclo[2.1.1]hexane-1-carbaldehyde |
2731008-08-3 | 0.1g |
$2397.0 | 2023-07-10 | ||
Enamine | EN300-6763709-0.05g |
bicyclo[2.1.1]hexane-1-carbaldehyde |
2731008-08-3 | 95.0% | 0.05g |
$344.0 | 2025-03-12 | |
Enamine | EN300-6763709-0.25g |
bicyclo[2.1.1]hexane-1-carbaldehyde |
2731008-08-3 | 95.0% | 0.25g |
$735.0 | 2025-03-12 | |
Enamine | EN300-37375314-0.5g |
(1s)-bicyclo[2.1.1]hexane-1-carbaldehyde |
2731008-08-3 | 0.5g |
$2615.0 | 2023-07-10 | ||
Enamine | EN300-6763709-1.0g |
bicyclo[2.1.1]hexane-1-carbaldehyde |
2731008-08-3 | 95.0% | 1.0g |
$1485.0 | 2025-03-12 | |
Enamine | EN300-6763709-0.1g |
bicyclo[2.1.1]hexane-1-carbaldehyde |
2731008-08-3 | 95.0% | 0.1g |
$515.0 | 2025-03-12 |
Bicyclo[2.1.1]hexane-1-carbaldehyde 関連文献
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
10. Back matter
Bicyclo[2.1.1]hexane-1-carbaldehydeに関する追加情報
Exploring the Unique Properties and Applications of Bicyclo[2.1.1]hexane-1-carbaldehyde (CAS No. 2731008-08-3)
In the realm of organic chemistry, Bicyclo[2.1.1]hexane-1-carbaldehyde (CAS No. 2731008-08-3) stands out as a fascinating compound with a distinctive bicyclic structure. This highly functionalized aldehyde has garnered significant attention due to its potential applications in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals are increasingly exploring its synthetic versatility and unique reactivity, making it a subject of interest in modern chemical research.
The bicyclo[2.1.1]hexane scaffold is a rare and rigid framework that imparts exceptional stability and stereochemical control to derivatives. This characteristic is particularly valuable in drug discovery, where three-dimensional molecular architectures are sought after to improve binding affinity and selectivity. The presence of the aldehyde functional group further enhances its utility as a key synthetic intermediate, enabling diverse transformations such as reductive amination, condensation reactions, and nucleophilic additions.
Recent advancements in sustainable chemistry have highlighted the importance of compounds like Bicyclo[2.1.1]hexane-1-carbaldehyde. Its potential role in green synthesis and catalysis aligns with the growing demand for environmentally friendly chemical processes. For instance, its rigid structure could minimize unwanted side reactions, reducing waste and improving atom economy—a critical consideration in industrial-scale production.
From a materials science perspective, this compound's unique geometry offers opportunities for designing novel polymers and functional materials. The strain inherent in the bicyclic system may lead to materials with unusual mechanical or optical properties, appealing to researchers working on advanced coatings or nanotechnology applications. These attributes make it a compelling subject for academic investigations and patent filings in recent years.
Analytical characterization of Bicyclo[2.1.1]hexane-1-carbaldehyde typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity. The compound's spectral fingerprints are well-documented in scientific literature, serving as valuable references for quality control in chemical manufacturing and research laboratories worldwide.
In the context of medicinal chemistry, this aldehyde derivative has shown promise as a building block for bioactive molecules. Its constrained structure may help address challenges in drug permeability and metabolic stability—two key parameters in modern pharmaceutical development. Several research groups have incorporated similar bicyclic systems into lead compounds targeting various disease pathways.
The commercial availability of Bicyclo[2.1.1]hexane-1-carbaldehyde (CAS No. 2731008-08-3) through specialty chemical suppliers has facilitated its adoption across multiple disciplines. Current market trends indicate growing demand for such high-value intermediates, particularly in the fine chemicals sector and contract research organizations. Proper handling and storage recommendations, including protection from moisture and oxidation, are typically provided with technical specifications.
Future research directions may explore the compound's potential in asymmetric synthesis and chiral catalysis, leveraging its inherent three-dimensionality. Additionally, computational chemistry approaches could provide deeper insights into its conformational dynamics and electronic properties, further expanding its applications. As synthetic methodologies continue to evolve, Bicyclo[2.1.1]hexane-1-carbaldehyde will likely remain an important tool for molecular innovation across scientific disciplines.
2731008-08-3 (Bicyclo[2.1.1]hexane-1-carbaldehyde) Related Products
- 10406-05-0(5-Chloroindole-3-carboxylic acid)
- 17422-90-1(Methyl 3-(2,4-dihydroxyphenyl)propanoate)
- 428482-36-4(2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid)
- 1170701-52-6(N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine)
- 2840-61-1(3-Methyl-5-oxo-5-phenylvaleric Acid)
- 1805698-24-1(3-Ethyl-4-hydroxyphenylhydrazine)
- 1805399-63-6(6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine)
- 1040654-18-9(N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide)
- 899728-57-5(ethyl 6-oxo-1-phenyl-4-{3-(trifluoromethyl)benzenesulfonyloxy}-1,6-dihydropyridazine-3-carboxylate)
- 941921-67-1(2-2-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(pyridin-2-yl)methylacetamide)




